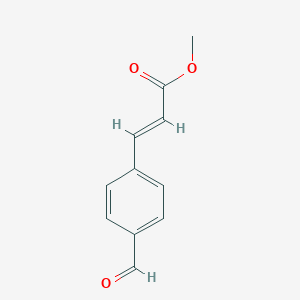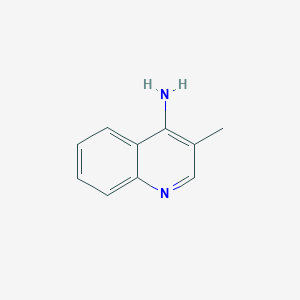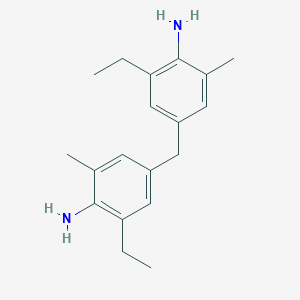
HHPHOCTZHDPWCK-UHFFFAOYSA-M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol involves multiple steps, each requiring specific reaction conditions. The preparation typically starts with the individual synthesis of each component, followed by their sequential combination under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The diol groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and isocyanate groups can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol stands out due to its unique combination of functional groups. Similar compounds include:
- Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane
- Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,3-diisocyanato-2-methylbenzene
- Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;2,2-dimethylpropane-1,3-diol .
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Eigenschaften
CAS-Nummer |
100545-61-7 |
|---|---|
Molekularformel |
C43H75N6NaO16 |
Molekulargewicht |
955.1 g/mol |
IUPAC-Name |
sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C9H6N2O2.C8H12N2O2.C6H10O4.C6H14O2.C5H12N2O2.C5H12O2.C4H10O2.Na/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;6-2-4-7-3-1-5(8)9;1-5(2,3-6)4-7;5-3-1-2-4-6;/h2-4H,1H3;1-6H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;7H,1-4,6H2,(H,8,9);6-7H,3-4H2,1-2H3;5-6H,1-4H2;/q;;;;;;;+1/p-1 |
InChI-Schlüssel |
HHPHOCTZHDPWCK-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+] |
Isomerische SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)
![Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)](/img/structure/B24988.png)





![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)

![N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B25005.png)

![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)


